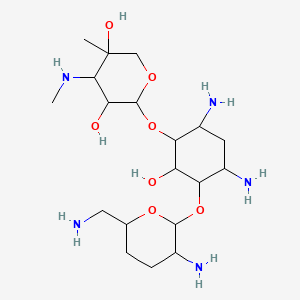

Gentamicin C

Cat. No. B8695288

M. Wt: 449.5 g/mol

InChI Key: VEGXETMJINRLTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05814488

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.

Name

Micronomicin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

60%

Name

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[Cl-]

|

Step Two

|

Name

|

Micronomicin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The flask was shaken for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to one slant of M.echinospora JIM-401, and spores

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed into a sterilized shake flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with glass balls

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The spore solution was filtered through sterilized filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain monospora suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was diluted

|

WAIT

|

Type

|

WAIT

|

|

Details

|

with UV (30 W) for 3 min

|

|

Duration

|

3 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

cultured at 35° C. for 14 days

|

|

Duration

|

14 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were cultured at 37° C. for 8 days

|

|

Duration

|

8 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

it was seeded in a shake flask

|

WAIT

|

Type

|

WAIT

|

|

Details

|

shake-cultured at 35° C. for 6 days

|

|

Duration

|

6 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05814488

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.

Name

Micronomicin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

60%

Name

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[Cl-]

|

Step Two

|

Name

|

Micronomicin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The flask was shaken for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to one slant of M.echinospora JIM-401, and spores

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed into a sterilized shake flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with glass balls

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The spore solution was filtered through sterilized filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain monospora suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was diluted

|

WAIT

|

Type

|

WAIT

|

|

Details

|

with UV (30 W) for 3 min

|

|

Duration

|

3 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

cultured at 35° C. for 14 days

|

|

Duration

|

14 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were cultured at 37° C. for 8 days

|

|

Duration

|

8 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

it was seeded in a shake flask

|

WAIT

|

Type

|

WAIT

|

|

Details

|

shake-cultured at 35° C. for 6 days

|

|

Duration

|

6 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |